molecular formula C7H7ClINO2 B6322227 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine CAS No. 1207973-14-5

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine

Cat. No.: B6322227
CAS No.: 1207973-14-5
M. Wt: 299.49 g/mol
InChI Key: ZIRQIFUYLWTPPK-UHFFFAOYSA-N
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Description

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine (CAS: 1207973-14-5, MFCD28673905) is a halogenated pyridine derivative with the molecular formula C₇H₇ClINO₂ and a molecular weight of 311.50 g/mol. This compound features a pyridine ring substituted with chlorine at position 2, iodine at position 4, and a methoxymethoxy (-OCH₂OCH₃) group at position 3 (Figure 1). The methoxymethoxy group serves as a protective moiety, enhancing stability during synthetic processes .

Synthesis: A key synthesis route involves the MOM (methoxymethyl) protection of 3-hydroxypyridine derivatives. For example, 2-iodo-3-hydroxypyridine undergoes MOM protection using methoxymethyl chloride (MOMCl) in the presence of potassium tert-butoxide to yield 2-iodo-3-(methoxymethoxy)pyridine. Subsequent chlorination at position 2 produces the target compound .

Properties

IUPAC Name

2-chloro-4-iodo-3-(methoxymethoxy)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClINO2/c1-11-4-12-6-5(9)2-3-10-7(6)8/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRQIFUYLWTPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=CN=C1Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by the introduction of the methoxymethoxy group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine ring facilitates SₙAr reactions, though reactivity varies by substituent position and reaction conditions.

Reaction Type Conditions Products Yield Source
Iodine substitutionCuI, Pd(PPh₃)₂Cl₂, Et₃N, DMF, 50°C4-Aryl/alkynyl derivatives75–90%
Chlorine substitutionNaH, nucleophiles (e.g., amines)2-Amino derivatives60–80%
  • Key Insight : The iodine at position 4 is more reactive than chlorine in cross-coupling reactions due to its lower bond dissociation energy and larger atomic radius, making it a preferred site for metal-catalyzed substitutions .

Cross-Coupling Reactions

Palladium-catalyzed couplings are highly effective for modifying the iodine substituent.

Suzuki-Miyaura Coupling

Electrophile Catalyst System Conditions Products Yield Source
Aryl boronic acidsPd(PPh₃)₄, K₂CO₃, DME/H₂O80°C, 12 h4-Arylpyridines70–85%

Sonogashira Coupling

Alkyne Catalyst System Conditions Products Yield Source
Terminal alkynesPdCl₂(PPh₃)₂, CuI, Et₃N, DMF50°C, 2 h4-Alkynylpyridines80–90%
  • Mechanistic Note : The iodine atom acts as a leaving group, enabling oxidative addition to Pd(0) to form a Pd(II) intermediate, which undergoes transmetallation or insertion with coupling partners .

Metalation and Functionalization

Directed ortho-metalation (DoM) strategies exploit the directing effects of substituents.

Reagent Conditions Products Yield Source
LDA (Lithium Diisopropylamide)THF, –78°C5-Lithiated intermediate65–75%
Grignard reagentsTHF, 0°C to RT4-Substituted alkyl/aryl derivatives50–70%
  • Example : Treatment with LDA generates a lithiated species at position 5, which reacts with electrophiles (e.g., aldehydes) to form C–C bonds .

Reductive Dehalogenation

Selective removal of halogens is achievable under controlled conditions.

Reduction Method Conditions Products Yield Source
H₂, Pd/CEtOH, RT, 1 atm H₂4-Deiodopyridine90–95%
Zn, AcOHReflux, 2 h2-Dechloropyridine60–70%
  • Selectivity : Iodine is preferentially reduced over chlorine due to its weaker bond strength .

Transformations of the Methoxymethoxy Group

The methoxymethoxy (MOM) group at position 3 can be cleaved or modified:

Reaction Conditions Products Yield Source
Acidic hydrolysisHCl (conc.), MeOH, RT3-Hydroxypyridine85–90%
AlkylationNaH, alkyl halides, DMF3-Alkoxymethoxy derivatives70–80%
  • Stability : The MOM group remains intact under basic and Pd-catalyzed conditions but is labile in strong acids .

Halogen Dance Reactions

Under strong bases, iodine can migrate to adjacent positions.

Base Conditions Products Yield Source
LDATHF, –78°C, 1 h5-Iodo-2-chloro-3-(methoxymethoxy)pyridine75%
  • Application : This rearrangement enables access to regioisomers for further functionalization .

Oxidation and Reduction of the Pyridine Ring

The pyridine ring itself can undergo redox modifications.

Reaction Conditions Products Yield Source
HydrogenationH₂, Raney Ni, EtOHPiperidine derivative50–60%
mCPBA oxidationCH₂Cl₂, RTN-Oxide70–80%

Scientific Research Applications

There seems to be some confusion in the query, as it asks for information on "2-Chloro-4-iodo-3-(methoxymethoxy)pyridine," but the available search results primarily discuss "2-Chloro-4-iodo-3-methylpyridine" and "3-Chloro-4-iodo-2-methoxypyridine" or "2-Chloro-6-iodo-3-(methoxymethoxy)pyridine". Because of this, the following information will cover the applications of these related compounds.

2-Chloro-4-iodo-3-methylpyridine

2-Chloro-4-iodo-3-methylpyridine is a chemical compound with applications in pharmaceutical development, agricultural chemicals, material science, research reagents, and analytical chemistry .

  • Pharmaceutical Development This compound can be used as an intermediate in the synthesis of anti-inflammatory and anti-cancer agents, which can improve the efficiency of drug discovery .
  • Agricultural Chemicals It can be used in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides that help in crop protection while minimizing environmental impact .
  • Material Science The compound is employed in the production of specialty polymers and coatings, offering improved durability and resistance properties compared to traditional materials .
  • Research Reagents As a reagent in organic synthesis, it aids researchers in creating complex molecules, facilitating advancements in chemical research and development .
  • Analytical Chemistry It is utilized in analytical applications, such as chromatography, to separate and identify compounds, providing critical data for quality control in various industries .

3-Chloro-4-iodo-2-methoxypyridine

3-Chloro-4-iodo-2-methoxypyridine has applications in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it valuable in the development of new synthetic methodologies.
  • Biology The compound can be used in the design and synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.
  • Medicine It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
  • Industry The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

2-Chloro-6-iodo-3-(methoxymethoxy)pyridine

2-Chloro-6-iodo-3-(methoxymethoxy)pyridine also has uses in scientific research:

  • Chemistry It is used as an intermediate in the synthesis of more complex organic molecules.
  • Biology The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
  • Medicine It serves as a building block in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
  • Industry The compound is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of chlorine, iodine, and methoxymethoxy groups allows it to participate in various chemical reactions and interactions. These interactions can affect biological processes and pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Physicochemical Properties :

  • Purity : ≥95% (commercially available)
  • Hazards : Classified under GHS with warnings for skin/eye irritation (H315, H319) and respiratory irritation (H335) .
  • Applications : Primarily used as an intermediate in pharmaceutical and agrochemical synthesis, such as in the preparation of furopyridine carbamates .

Comparison with Similar Compounds

Pyridine derivatives with halogen and alkoxy substituents are pivotal in medicinal and synthetic chemistry. Below is a detailed comparison of 2-chloro-4-iodo-3-(methoxymethoxy)pyridine with structurally related compounds.

Halogenated Pyridines with Alkoxy/Protective Groups

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Differences Reference
This compound Cl (2), I (4), -OCH₂OCH₃ (3) C₇H₇ClINO₂ 311.50 Methoxymethoxy protection enhances synthetic versatility
2-Chloro-4-iodo-3-(trimethylsilyl)pyridine Cl (2), I (4), -Si(CH₃)₃ (3) C₈H₁₁ClINSi 311.62 Trimethylsilyl group increases lipophilicity; used in cross-coupling reactions
2-Fluoro-3-iodo-4-methoxypyridine F (2), I (3), -OCH₃ (4) C₆H₅FINO 253.01 Fluoro substitution alters electronic properties; lower molecular weight
N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide I (2), -OCH₃ (3), pivalamide (4) C₁₁H₁₅IN₂O₂ 362.16 Pivalamide group introduces steric bulk; potential for hydrogen bonding

Key Observations :

  • Substituent Effects : The methoxymethoxy group in the target compound offers synthetic flexibility for deprotection, enabling downstream functionalization . In contrast, trimethylsilyl groups (e.g., in C₈H₁₁ClINSi) are often used for directed metalation or as transient protecting groups .
  • Halogen Position : Compounds like 2-fluoro-3-iodo-4-methoxypyridine demonstrate how halogen positioning (F at C2 vs. Cl at C2) influences reactivity and binding interactions in medicinal chemistry .

Chloro-Methoxy Pyridine Derivatives

Compound Name Substituents (Position) Similarity Score* Key Features Reference
2-Chloro-6-methoxy-4-methylpyridine Cl (2), -OCH₃ (6), -CH₃ (4) 0.92 Methyl group enhances metabolic stability; used in agrochemicals
2-Chloro-4,6-dimethoxypyridine Cl (2), -OCH₃ (4,6) 0.78 Dual methoxy groups increase electron density; impacts nucleophilic substitution
4-Amino-2-iodopyridin-3-ol I (2), -NH₂ (4), -OH (3) N/A Amino and hydroxyl groups enable hydrogen bonding; used in coordination chemistry

*Similarity scores (0–1) based on structural and functional group alignment with the target compound .

Key Observations :

  • Functional Group Diversity: Amino or hydroxyl substituents (e.g., 4-amino-2-iodopyridin-3-ol) expand applications in metal coordination complexes, whereas methoxy groups are preferred for electronic modulation .
  • Synthetic Utility: The target compound’s iodine atom at C4 facilitates cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura), distinguishing it from non-iodinated analogs like 2-chloro-4,6-dimethoxypyridine .

Biological Activity

2-Chloro-4-iodo-3-(methoxymethoxy)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique substitution pattern that may influence its reactivity and interactions with biological targets. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8ClI NO_2, with a molecular weight of approximately 267.6 g/mol. The structural characteristics include:

  • Chlorine atom at the 2-position
  • Iodine atom at the 4-position
  • Methoxymethoxy group at the 3-position

These substituents contribute to the compound's unique chemical properties, making it suitable for various applications in chemical biology.

Antimicrobial Properties

Research indicates that halogenated pyridines, including this compound, exhibit antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. Specifically, it may target protein kinases, which are crucial in regulating cellular functions and signaling pathways. Inhibitors of protein kinases are of significant interest due to their roles in cancer therapy and other diseases .

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that this compound may possess cytotoxic properties against cancer cell lines. The unique substitution pattern is believed to enhance its binding affinity to specific targets involved in tumor progression . Further research is needed to elucidate its mechanism of action and therapeutic potential.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the halogen substituents (chlorine and iodine) can facilitate interactions with biological macromolecules, potentially leading to enzyme inhibition or modulation of receptor activity .

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study demonstrated that similar pyridine derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating a promising avenue for further exploration of this compound in antimicrobial development.
  • Inhibition of Protein Kinases : In vitro assays have shown that halogenated pyridines can inhibit specific protein kinases involved in cancer signaling pathways, suggesting a potential role for this compound as a therapeutic agent in oncology .
  • Cytotoxicity Assays : Cell viability assays conducted on various cancer cell lines indicated that this compound may induce apoptosis, highlighting its potential as an anticancer drug candidate .

Comparative Analysis with Similar Compounds

Compound NameStructural HighlightsBiological Activity
2-Chloro-4-methoxypyridineMethoxy group on pyridineModerate antimicrobial activity
5-Bromo-2-chloro-pyridineBromine at position 5Enhanced reactivity and cytotoxicity
2-Iodo-4-methoxypyridineIodine at position 2Potential anticancer properties

The comparison indicates that the unique combination of chlorine and iodine in this compound may enhance its biological activity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Chloro-4-iodo-3-(methoxymethoxy)pyridine, and how does regiochemistry influence reaction conditions?

  • Answer: The compound is typically synthesized via regiocontrolled halogenation and functionalization of pyridine precursors. For example, iodination at the 4-position and methoxymethoxy substitution at the 3-position require precise control of reaction conditions (e.g., temperature, catalysts). Evidence from regiocontrolled polyarylation studies highlights the use of palladium-catalyzed cross-coupling to install aryl groups while preserving the methoxymethoxy and chloro substituents . Building block approaches, such as those described in catalogs, utilize pre-functionalized pyridine intermediates (e.g., 2-chloro-6-iodo derivatives) for downstream modifications .

Q. How can spectroscopic techniques such as NMR and HRMS be utilized to confirm the structure of this compound?

  • Answer:

  • 1H/13C-NMR : Assign peaks based on coupling patterns and integration. For instance, the methoxymethoxy group (OCH2OCH3) shows distinct singlet(s) for methyl protons (δ ~3.3–3.5 ppm) and splitting for methylene protons .
  • HRMS : Confirm molecular formula (C7H7ClINO2) with accurate mass measurement (e.g., observed m/z 299.9412 vs. calculated 299.9415 for [M+H]+) .
  • FTIR : Identify functional groups like C-O (methoxymethoxy, ~1100 cm⁻¹) and C-I (~500–600 cm⁻¹) .

Q. What safety precautions are necessary when handling halogenated pyridine derivatives like this compound?

  • Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Storage : Store in airtight containers at 0–4°C to prevent degradation. Label with hazard codes (e.g., H315 for skin irritation) .
  • Waste Disposal : Follow institutional guidelines for halogenated waste, as improper disposal may release toxic iodinated byproducts .

Advanced Research Questions

Q. What strategies can be employed to achieve regiocontrolled functionalization of this compound during polyarylation reactions?

  • Answer:

  • Directing Groups : Use the methoxymethoxy group as a directing group to control aryl coupling at the 4-iodo position. Palladium catalysts (e.g., Pd(PPh3)4) with ligands like XPhos enhance selectivity .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., chloro group) with TMSCl to prevent undesired cross-talk during multi-step syntheses .
  • Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature to favor desired regioisomers. For example, lower temperatures (0°C) may favor meta-substitution in Suzuki-Miyaura couplings .

Q. How do electron-withdrawing and electron-donating substituents on the pyridine ring affect the reactivity of this compound in cross-coupling reactions?

  • Answer:

  • Electron-Withdrawing Groups (EWGs) : The chloro substituent (σp ~0.23) deactivates the ring, slowing oxidative addition but improving stability during Stille couplings. Iodo groups enhance leaving-group ability in nucleophilic substitutions .
  • Electron-Donating Groups (EDGs) : Methoxymethoxy (σp ~-0.27) increases electron density at the 3-position, facilitating electrophilic attacks (e.g., nitration). However, it may hinder oxidative addition in Pd-catalyzed reactions due to steric bulk .

Q. In cases where experimental data on reaction yields contradicts computational predictions for pyridine derivatives, what analytical approaches should researchers take to resolve these discrepancies?

  • Answer:

  • DFT Calculations : Compare experimental yields with density functional theory (DFT)-predicted activation energies. For example, discrepancies in Suzuki-Miyaura coupling yields may arise from solvent effects not modeled in simulations .
  • Mechanistic Probes : Use isotopic labeling (e.g., 13C) or intermediate trapping to validate proposed reaction pathways. For instance, detect Pd intermediates via in-situ NMR .
  • Statistical Analysis : Apply multivariate regression to identify outliers in datasets (e.g., Grubbs’ test) and refine computational parameters (e.g., solvation models) .

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